{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine

Lipophilicity Molecular weight Physicochemical properties

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine (CAS 22501-48-0) is a secondary bicyclic amine comprising a norbornene core linked via a methylene bridge to an N-isobutyl group. With a molecular formula of C₁₂H₂₁N and a molecular weight of 179.30 g·mol⁻¹, it belongs to a broader class of N-alkyl-5-norbornene-2-methanamine derivatives that have been explored in fragrance compositions, polymer chemistry, and as synthetic intermediates.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
Cat. No. B12113084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESCC(C)CNCC1CC2CC1C=C2
InChIInChI=1S/C12H21N/c1-9(2)7-13-8-12-6-10-3-4-11(12)5-10/h3-4,9-13H,5-8H2,1-2H3
InChIKeyLGYIXSVOPLWFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine – Structural Identity and Sourcing Baseline


{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine (CAS 22501-48-0) is a secondary bicyclic amine comprising a norbornene core linked via a methylene bridge to an N-isobutyl group . With a molecular formula of C₁₂H₂₁N and a molecular weight of 179.30 g·mol⁻¹, it belongs to a broader class of N-alkyl-5-norbornene-2-methanamine derivatives that have been explored in fragrance compositions, polymer chemistry, and as synthetic intermediates [1]. Commercial sourcing is primarily through specialty chemical suppliers offering research-grade material at ≥95% purity .

Why Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine Cannot Be Replaced by In-Class N-Alkyl Analogs


Within the 5-norbornene-2-methanamine series, the identity of the N-alkyl substituent dictates not only physicochemical parameters such as lipophilicity, basicity, and volatility but also functional performance in application contexts including olfactory character, polymerization kinetics, and receptor binding . The isobutyl-bearing target compound (C₁₂H₂₁N, MW 179.30) differs from the primary amine analog (C₈H₁₃N, MW 123.20) by a substantial increase in steric bulk and hydrophobicity, while its branched alkyl chain distinguishes it from linear N-propyl (MW 165.27) and branched N-isopropyl (MW 165.27) congeners in terms of conformational flexibility and molecular recognition [1]. Generic substitution without these precise structural features risks altered reactivity, mismatched physical properties, and loss of application-specific performance.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage Over Primary Amine and Shorter N-Alkyl Analogs

The target compound (MW 179.30 g·mol⁻¹) exhibits a 45.6% higher molecular weight than the unsubstituted primary amine 5-norbornene-2-methylamine (MW 123.20 g·mol⁻¹) and an 8.5% increase over the isomeric N-propyl and N-isopropyl analogs (each MW 165.27 g·mol⁻¹) . For the structurally closest saturated comparator, 2-(2-methylpropyl)bicyclo[2.2.1]heptan-2-amine, PubChem-computed XLogP3-AA is 2.5; the olefinic target is anticipated to exhibit marginally lower logP due to the polarizable π-system, yielding an estimated logP of approximately 2.3–2.6, which is 0.5–1.0 log units above the N-propyl and N-isopropyl analogs (estimated logP ~1.8–2.1) based on fragment-based prediction [1].

Lipophilicity Molecular weight Physicochemical properties

Steric Bulk and Conformational Rigidity Differentiator for Receptor or Catalyst Binding

The isobutyl (2-methylpropyl) substituent introduces a branched alkyl chain at the amine nitrogen, generating greater steric hindrance than linear N-propyl or N-ethyl analogs. The saturated comparator 2-(2-methylpropyl)bicyclo[2.2.1]heptan-2-amine possesses 2 rotatable bonds (PubChem computed); the target compound, retaining the same N-isobutyl moiety, likewise has 2 freely rotatable bonds, whereas N-propyl and N-isopropyl analogs have 1 rotatable bond each [1]. This additional rotational degree of freedom, combined with the steric profile of the isobutyl group, is expected to modulate binding pocket occupancy and catalyst coordination geometry relative to less bulky, less flexible congeners.

Steric effects Conformational analysis Structure-activity relationship

Olefinic Functionality Enables Downstream Derivatization Not Possible with Saturated Norbornane Analogs

The 5,6-olefin in the norbornene ring of the target compound provides a reactive handle for ring-opening metathesis polymerization (ROMP), thiol-ene click chemistry, and epoxidation—transformations that are inaccessible to the fully saturated 2-(2-methylpropyl)bicyclo[2.2.1]heptan-2-amine (MW 167.29 g·mol⁻¹) [1]. 5-Norbornene-2-methanamine derivatives are established substrates for ROMP-based polymer synthesis, where the olefinic bond is essential for polymerization propagation [2]. The saturated analog lacks this functionality, limiting its use to non-polymer applications.

Ring-opening metathesis polymerization ROMP Derivatization

Commercial Availability and Purity Benchmarking Against Discontinued or Scarce Analogs

The target compound is commercially available at ≥95% purity through multiple suppliers including AKSci and Leyan, whereas the N-propyl and N-isopropyl analogs have been listed as discontinued by certain vendors (e.g., CymitQuimica) . This supply continuity difference is material for research programs requiring reproducible sourcing over multi-year timelines.

Sourcing Purity Supply chain

Priority Application Scenarios for Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine


Fragrance and Flavor Composition Development

The compound's norbornene core with an N-isobutyl substituent falls within the general structural scope of patented norbornane/norbornene derivatives described as possessing woody, amber, or sandalwood-like olfactory notes [1]. Its higher molecular weight and modulated lipophilicity relative to lower N-alkyl analogs may translate to altered volatility and substantivity on fabric or skin, making it a candidate for evaluation in perfume composition screening where branched alkyl amines provide distinctive odor profiles.

Ring-Opening Metathesis Polymerization (ROMP) Monomer or Macromonomer Precursor

The 5,6-norbornene olefin enables participation in ROMP, a living polymerization technique widely employed to produce bottlebrush polymers, functionalized surfaces, and biomimetic materials [2]. The secondary amine functionality offers a site for further derivatization (e.g., amidation, quaternization) either pre- or post-polymerization, distinguishing this compound from non-amine norbornene monomers and enabling the synthesis of amine-functionalized polynorbornenes for ion-exchange, antimicrobial, or catalyst-support applications.

Medicinal Chemistry Scaffold for Constrained Amine Bioisosteres

The rigid bicyclo[2.2.1]heptane framework serves as a conformationally constrained scaffold in drug discovery, and the N-isobutyl secondary amine provides a basic nitrogen with controlled steric environment [3]. The combination of a pre-organized bicyclic core with a branched alkyl amine may offer differentiated binding kinetics and selectivity profiles compared to more flexible aliphatic amine pharmacophores in programs targeting GPCRs, ion channels, or enzyme active sites.

Coordination Chemistry and Catalyst Ligand Design

Secondary amines bearing bulky N-substituents are privileged ligand motifs in transition-metal catalysis. The isobutyl group provides steric protection of the nitrogen lone pair, potentially tuning metal coordination geometry and catalyst activity/selectivity in cross-coupling, hydrogenation, or polymerization reactions relative to less hindered N-methyl or N-ethyl analogs [3]. The olefin handle further permits immobilization onto polymer supports via ROMP.

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